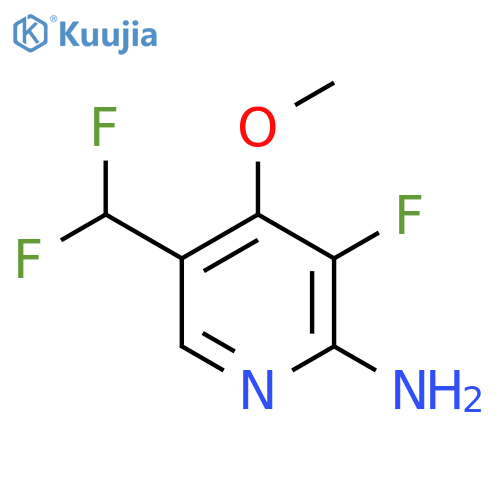Cas no 1805330-90-8 (2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine)

2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine
-
- インチ: 1S/C7H7F3N2O/c1-13-5-3(6(9)10)2-12-7(11)4(5)8/h2,6H,1H3,(H2,11,12)
- InChIKey: XBGMFUKRGIFVFY-UHFFFAOYSA-N
- ほほえんだ: FC1=C(N)N=CC(C(F)F)=C1OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 48.1
2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069725-1g |
2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine |
1805330-90-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridineに関する追加情報
Introduction to 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine (CAS No. 1805330-90-8)
2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine, identified by the CAS number 1805330-90-8, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine include a pyridine core substituted with an amino group at the 2-position, a methoxy group at the 4-position, and fluorine atoms at the 3- and 5-positions. The presence of multiple fluorine atoms introduces unique electronic and steric properties, which can significantly influence the compound's interactions with biological targets. These structural characteristics make it an attractive candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in fluorinated pyridines due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. The fluorine atoms in 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine can contribute to these desirable attributes, potentially making it a key intermediate in the synthesis of next-generation pharmaceuticals.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for various therapeutic targets. For instance, studies have shown that pyridine derivatives can interact with enzymes and receptors in ways that modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The specific substitution pattern of 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine may enable it to selectively target these pathways with high efficacy.
Recent research has highlighted the role of fluorinated pyridines in antiviral and antibacterial therapies. The electron-withdrawing nature of fluorine atoms can enhance the potency of drug candidates by improving their ability to bind to viral or bacterial enzymes. Furthermore, the metabolic stability provided by fluorination can extend the half-life of drugs, reducing the frequency of dosing required for therapeutic effect. These properties make 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine a promising candidate for further investigation in these areas.
The synthesis of 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to introduce the desired functional groups efficiently. The challenges associated with these synthetic routes underscore the importance of robust methodologies in pharmaceutical research.
From a computational chemistry perspective, the molecular modeling of 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine has revealed insights into its binding interactions with potential biological targets. These studies have helped researchers predict how this compound might behave within biological systems, guiding the design of more effective derivatives. The integration of experimental data with computational methods has become increasingly important in modern drug discovery pipelines.
The pharmacological evaluation of 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine has demonstrated its potential as a lead compound for further development. Initial in vitro studies have shown promising activity against several disease-related targets, warranting further investigation in preclinical models. These early findings suggest that this compound may contribute to advancements in therapeutic strategies across multiple medical disciplines.
In conclusion, 2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine (CAS No. 1805330-90-8) represents a significant opportunity for innovation in pharmaceutical chemistry. Its unique structural features and demonstrated biological potential make it a compelling candidate for further research and development. As our understanding of fluorinated heterocycles continues to grow, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
1805330-90-8 (2-Amino-5-(difluoromethyl)-3-fluoro-4-methoxypyridine) 関連製品
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 1342459-69-1(5-chloro-8-methoxyquinolin-2-amine)
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)
- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)



